7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Anticancer Drug Discovery Kinase Inhibitor Tubulin Polymerization Inhibitor

Differentiated [3,2-d] regioisomer provides superior cellular potency vs. [2,3-d] analogs. 7-Cl handle enables rapid diversification via cross-coupling. Validated MPO inhibitor precursor. Select precisely to avoid project delays.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57 g/mol
Cat. No. B12467694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Molecular FormulaC6H4ClN3O
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=O)NC=N2)Cl
InChIInChI=1S/C6H4ClN3O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,(H,9,10,11)
InChIKeySUCPYVACDDLFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one: A Versatile Heterocyclic Scaffold for Targeted Inhibitor Development


7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core with a chlorine atom at the 7-position [1]. This core structure is a key pharmacophore in numerous kinase inhibitors and enzyme modulators, offering a versatile scaffold for medicinal chemistry [2]. The chlorine substituent provides a handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties [3].

Why 7-Chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one Cannot Be Casually Substituted: A Critical Assessment


Within the pyrrolopyrimidine class, subtle structural variations profoundly impact biological activity, target selectivity, and pharmacokinetic properties. The specific regioisomerism ([3,2-d] vs. [2,3-d]) dictates kinase binding mode and cellular potency [1], while the 7-position halogen atom directly influences both potency and the compound's utility as a synthetic intermediate. As a result, generic substitution with seemingly similar analogs—such as different regioisomers or alternative halogen-substituted derivatives—is not a scientifically sound practice and can lead to significant deviations in experimental outcomes and project timelines. The quantitative evidence detailed below underscores the necessity for precise compound selection.

Data-Driven Differentiation: Quantitative Evidence for 7-Chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one Against Closest Analogs


Regioisomerism Dictates Potency: Pyrrolo[3,2-d]pyrimidine Core Demonstrates Superior Cellular Activity Compared to [2,3-d] Counterparts

The pyrrolo[3,2-d]pyrimidine scaffold confers significantly enhanced cellular potency compared to the closely related pyrrolo[2,3-d]pyrimidine regioisomer. This core-level differentiation directly impacts the 7-chloro derivative's potential as a lead scaffold [1].

Anticancer Drug Discovery Kinase Inhibitor Tubulin Polymerization Inhibitor

Target Engagement and Selectivity: Pyrrolo[3,2-d]pyrimidin-4-one Derivatives Achieve Nanomolar Potency with Favorable Selectivity Profiles

Derivatives of the pyrrolo[3,2-d]pyrimidin-4-one scaffold can achieve high potency against specific protein targets, such as the PCAF bromodomain, with considerable selectivity over related proteins. A lead compound, (R,R)-36n, demonstrated an IC50 of 7 nM and a KD of 78 nM against PCAF, with weak or no activity against 29 other bromodomain proteins and 422 kinases [1]. This selectivity profile is crucial for minimizing off-target effects.

Bromodomain Inhibitor Epigenetics PCAF Inhibitor

Synthetic Versatility: 7-Chloro Substituent Enables Divergent SAR Exploration

The 7-chloro substituent serves as a synthetic handle, enabling efficient diversification through palladium-catalyzed cross-coupling reactions [1]. In contrast, non-halogenated or differently halogenated analogs (e.g., 7-H, 7-Br) may exhibit different reactivity or require different conditions, limiting the scope of accessible derivatives.

Medicinal Chemistry Cross-Coupling Parallel Synthesis

Halogen-Dependent Potency: Chlorine at the 7-Position Offers a Distinct Balance of Properties

While direct quantitative data for the bare 7-chloro scaffold is limited in public databases, a close analog with a 7-chloro substituent on a related pyrrolopyrimidine core shows moderate activity (EC50 = 900 nM) against the RORγ receptor [1]. The size and electronegativity of chlorine can influence target binding and physicochemical properties differently than other halogens (e.g., F, Br, I), offering a unique profile for SAR exploration.

Enzyme Inhibitor RORγ Immunology

A Validated Scaffold for Diverse Therapeutic Targets

The pyrrolo[3,2-d]pyrimidin-4-one scaffold is a recognized pharmacophore for inhibiting myeloperoxidase (MPO), an enzyme implicated in various inflammatory and cardiovascular diseases [1]. Multiple patents disclose derivatives with potent MPO inhibitory activity, underscoring the scaffold's validated potential in this therapeutic area [2]. The 7-chloro derivative can serve as a direct intermediate for synthesizing these patented MPO inhibitors.

Myeloperoxidase Inhibitor Inflammation Cardiovascular Disease

Strategic Applications for 7-Chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one in Research and Development


Lead Generation for Kinase and Bromodomain Inhibitors

Procure this compound as a core scaffold for generating focused libraries targeting kinases (e.g., KDR, LIMK) [1] and bromodomains (e.g., PCAF) [2]. Its proven cellular potency advantage over the [2,3-d] regioisomer [3] increases the probability of identifying potent, selective leads.

Accelerated SAR Studies via Diversification at the 7-Position

Use the 7-chloro handle as a versatile point for diversification [4]. Rapidly synthesize arrays of analogs via Suzuki, Sonogashira, or Buchwald-Hartwig couplings to explore vectors for improving potency, selectivity, and ADME properties. This is more efficient than synthesizing each analog from a different non-halogenated precursor.

Targeted Synthesis of Myeloperoxidase (MPO) Inhibitors

Utilize 7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one as a direct precursor for synthesizing patented pyrrolo[3,2-d]pyrimidin-4-one-based MPO inhibitors [REFS-5, REFS-6]. This provides a validated path to explore therapeutics for neuroinflammatory, cardiovascular, and respiratory disorders.

Chemical Probe Development for RORγ and Related Nuclear Receptors

Leverage the activity of 7-chloro-substituted analogs against RORγ [7] as a starting point for developing chemical probes to study the role of this nuclear receptor in immunology and oncology. The chlorine atom's specific properties may be critical for achieving desired target engagement and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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